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Cat. No.: B107966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and

building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a

bromine-substituted aromatic ring allows for a wide range of chemical transformations. This

makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional

materials. This guide provides a comprehensive overview of the core properties, spectral data,

reactivity, and key experimental applications of 4-Bromothiophenol.

Physicochemical Properties
4-Bromothiophenol is a white to beige crystalline solid with a characteristic stench.[1] It is

sensitive to air and should be stored under an inert atmosphere.[2][3] Key quantitative

properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Bromothiophenol
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Property Value Reference(s)

CAS Number 106-53-6 [4]

Molecular Formula C₆H₅BrS [4]

Molecular Weight 189.07 g/mol [4]

Appearance
White to beige crystals or

crystalline powder
[2][4]

Melting Point 71 - 76 °C [1][3]

Boiling Point 239 °C (at 760 mmHg) [1][4]

Density 1.526 g/cm³ [2][3]

pKa 6.08 ± 0.10 (Predicted) [2][5]

Solubility

Slightly soluble in water.

Soluble in organic solvents like

ethanol and ether.

[2][6]

Vapor Pressure 0.0954 mmHg at 25°C [3]

Spectral Data
The structural identity of 4-Bromothiophenol is confirmed by various spectroscopic

techniques. The key spectral data are summarized in the following tables.

¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.chemicalbook.com/SpectrumEN_106-53-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_ir1.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_106-53-6_1HNMR.htm
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/kitalysis-suzuki-miyaura-set-up
https://m.chemicalbook.com/SpectrumEN_106-53-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_106-53-6_ir1.htm
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/kitalysis-suzuki-miyaura-set-up
https://www.chemicalbook.com/SpectrumEN_106-53-6_ir1.htm
https://hmdb.ca/spectra/nmr_one_d/1666
https://www.chemicalbook.com/SpectrumEN_106-53-6_ir1.htm
https://www.benchchem.com/pdf/detailed_experimental_protocol_for_Suzuki_coupling_with_4_aminodibenzofuran.pdf
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/kitalysis-suzuki-miyaura-set-up
https://www.benchchem.com/product/b107966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Assignment Reference(s)

~7.32 Doublet
Aromatic CH (ortho to

Br)
[2]

~7.13 Doublet
Aromatic CH (ortho to

SH)
[2]

~3.42 Singlet Thiol SH [2]

¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment Reference(s)

~132.0 Aromatic C (ortho to SH) [4][7]

~130.0 Aromatic C (ortho to Br) [4][7]

~129.0 Aromatic C-SH [4][7]

~118.0 Aromatic C-Br [4][7]

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Peaks

Wavenumber (cm⁻¹) Bond Vibration Reference(s)

3100 - 3000 Aromatic C-H Stretch [8]

2600 - 2550 S-H Stretch (Thiol) [8]

~1570 C=C Aromatic Ring Stretch [9]

~1470 C=C Aromatic Ring Stretch [9]

850 - 550 C-Br Stretch [10]
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Mass Spectrometry
The electron ionization mass spectrum of 4-Bromothiophenol shows a characteristic

molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern (M/M+2) is

observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

m/z Fragment Identity Reference(s)

188/190 [M]⁺ (Molecular Ion) [1]

109 [M - Br]⁺ [1]

65 [C₅H₅]⁺ [1]

Reactivity and Applications
4-Bromothiophenol is a key intermediate in the synthesis of more complex molecules,

primarily due to the reactivity of its thiol and bromo functionalities.

S-Nucleophilicity: The thiol group is nucleophilic and can be readily alkylated, acylated, or

used in addition reactions.

Cross-Coupling Reactions: The aryl bromide moiety is an excellent handle for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-

Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom

bonds.[11]

Disulfide Formation: Like other thiols, it can be oxidized to form the corresponding disulfide,

4,4'-dibromodiphenyl disulfide.[12]

Drug Development: It is used as a reagent in the synthesis of compounds with potential

biological activity, such as indolyl-3-ethanone-α-thioethers, which have shown promise as

non-toxic antimalarial agents.[11]

Experimental Protocols
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Detailed methodologies for key transformations involving 4-Bromothiophenol are provided

below.

Synthesis of 4-Bromothiophenol
Two primary methods for the synthesis of 4-Bromothiophenol are reported in the literature:

Reduction of 4-Bromobenzenesulfonyl Chloride: This method involves the reduction of the

corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic

medium.[13]

Hydrogenation of 4,4'-Dibromodiphenyl Disulfide: The disulfide can be cleaved via

hydrogenation to yield two equivalents of the thiol.[13]

A general workflow for the synthesis, workup, and purification is depicted below.
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General workflow for the synthesis and purification of 4-Bromothiophenol.
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Representative Application: Suzuki-Miyaura Cross-
Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of 4-Bromothiophenol with an arylboronic acid.

Materials and Reagents:

4-Bromothiophenol

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Water (degassed)

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

Magnetic stirrer and heating plate

Ethyl acetate, water, and brine for workup

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: To a Schlenk flask, add 4-Bromothiophenol (1.0 mmol), the arylboronic

acid (1.2 mmol), and the base (2.0 mmol).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen). Repeat this cycle three times.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous

solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with

the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the

palladium catalyst (0.05 mmol).

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

vigorously.[6]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Dilute the mixture with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice more with ethyl acetate.

Washing and Drying: Combine the organic layers and wash with water, followed by brine.

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

coupled product.
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Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling
4-Bromothiophenol is a hazardous substance and must be handled with appropriate safety

precautions.

GHS Classification:

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[13]

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye

damage or causes skin irritation.[13]

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[13]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation:

H335 - May cause respiratory irritation.[13]

Precautionary Measures:

Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or

vapors. Wash hands and any exposed skin thoroughly after handling.[1]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and

eye/face protection (safety goggles and face shield).

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an

inert atmosphere.[3] Store locked up.

In case of contact:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek immediate medical attention.[1]

Skin: Wash off immediately with soap and plenty of water while removing all contaminated

clothing. Seek immediate medical attention.[1]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor

immediately.[12]
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[12]

Incompatible Materials:

Strong oxidizing agents, strong bases.[1]

Hazardous Decomposition Products:

Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen

halides, and sulfur oxides.[1]

This document is intended for informational purposes only and should not be used as a

substitute for a comprehensive safety data sheet (SDS) or professional safety guidance.

Always consult the latest SDS before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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